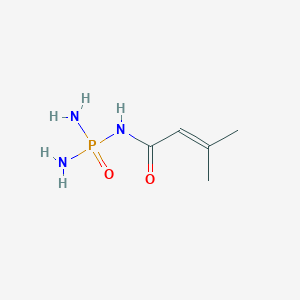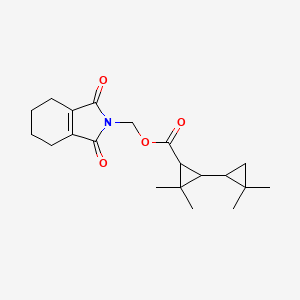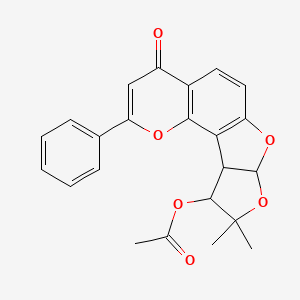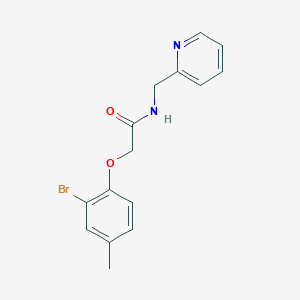![molecular formula C8H12 B1211378 Bicyclo[2.2.2]oct-2-ene CAS No. 931-64-6](/img/structure/B1211378.png)
Bicyclo[2.2.2]oct-2-ene
Übersicht
Beschreibung
Bicyclo[2.2.2]oct-2-ene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon featuring a unique structure where three ethylene bridges connect a central cyclohexene ring. This compound is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-ene can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of ethylene to 1,3-cyclohexadiene. This reaction typically occurs in the gas phase at elevated temperatures around 560 K . Another method involves the reduction of bicyclo[2.2.2]oct-5-en-2-yl radicals, which can rearrange to form this compound .
Industrial Production Methods
Industrial production of this compound is less common, but it can be achieved using similar synthetic routes as in laboratory settings, with optimizations for larger scale reactions. The Diels-Alder reaction remains a key method due to its efficiency and relatively straightforward reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bicyclo[2.2.2]octane-2,5-dione.
Reduction: Hydrogenation of this compound yields bicyclo[2.2.2]octane.
Substitution: It can participate in substitution reactions, particularly with halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products
Oxidation: Bicyclo[2.2.2]octane-2,5-dione.
Reduction: Bicyclo[2.2.2]octane.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the effects of strain and rigidity in bicyclic systems.
Biology and Medicine: Derivatives of this compound have been investigated for their potential as bioactive molecules, including inhibitors of enzymes like topoisomerase II and 11β-hydroxysteroid dehydrogenase type I.
Industry: It is used in the production of polymers and other materials due to its stable and rigid structure.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]oct-2-ene and its derivatives often involves interactions with specific molecular targets. For example, some derivatives inhibit topoisomerase II by promoting DNA interstrand cross-linking, which increases their antineoplastic activity . Other derivatives fit into the hydrophobic pocket of 11β-hydroxysteroid dehydrogenase type I, inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]oct-2-ene can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]hept-2-ene (Norbornene): Similar in structure but with a different ring size and properties.
Bicyclo[3.2.1]oct-6-ene: Another bicyclic compound with a different arrangement of carbon atoms.
Bicyclo[2.2.2]octane: The fully saturated analog of this compound.
This compound is unique due to its strain-free system and the presence of three ethylene bridges, which provide a rigid and stable structure .
Eigenschaften
IUPAC Name |
bicyclo[2.2.2]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQRCOQXIHFJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239271 | |
| Record name | Bicyclo(2.2.2)oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-64-6 | |
| Record name | Bicyclo[2.2.2]oct-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.2)oct-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.2)oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1,1'-Biphenyl]-4-methanol, 2'-chloro-alpha,alpha-dimethyl-](/img/structure/B1211300.png)

![2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester](/img/structure/B1211304.png)


![5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester](/img/structure/B1211308.png)
![2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1211309.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)



